6α-Prostaglandin I1
Description
Overview of Eicosanoid Biochemistry and Signaling in Biological Systems
Eicosanoids are potent, locally acting signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. wikipedia.orglibretexts.org These lipid mediators are not stored pre-formed but are synthesized on demand in response to various stimuli. portlandpress.com The biosynthesis of eicosanoids occurs via three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. portlandpress.comnih.govmetwarebio.com
The COX pathway leads to the production of prostanoids, which include prostaglandins (B1171923) (PGs), prostacyclins, and thromboxanes (TXs). portlandpress.comwikipedia.org These molecules are involved in a myriad of biological functions, including inflammation, blood pressure regulation, platelet aggregation, and pain perception. wikipedia.orgmetwarebio.comwikipedia.org Eicosanoids exert their effects by binding to specific G-protein coupled receptors on the cell surface, initiating intracellular signaling cascades that can lead to diverse and sometimes opposing physiological responses depending on the receptor type and cell context. wikipedia.orgportlandpress.comnih.gov
Contextualizing Prostaglandin (B15479496) I1 Analogs within the Prostacyclin (PGI2) Family
Prostacyclin (PGI2) is a key member of the prostanoid family, produced primarily by endothelial cells. wikipedia.org It is a powerful vasodilator and the most potent endogenous inhibitor of platelet aggregation. wikipedia.orgnih.gov A major challenge in studying and utilizing PGI2 is its chemical instability; it has a very short half-life, rapidly hydrolyzing to the inactive 6-keto-prostaglandin F1α. wikipedia.org
This inherent instability led to the development of stable PGI2 analogs, which are structurally similar to PGI2 but are modified to resist rapid degradation. nih.gov 6α-Prostaglandin I1 (6α-PGI1), also known as 5,6α-dihydro PGI2, is one such analog. caymanchem.commedchemexpress.com It is resistant to the hydrolysis that plagues its parent compound, PGI2, making it a valuable tool for research. caymanchem.commedchemexpress.comglpbio.com
Historical Perspectives on the Discovery and Initial Characterization of Prostaglandin I1 Analogs
The discovery of prostacyclin in 1976 by Vane and his colleagues was a landmark in cardiovascular research. wikipedia.org However, its instability presented immediate challenges for both experimental and therapeutic applications. wikipedia.org This spurred a significant effort to synthesize more stable analogs. wikipedia.orgnih.gov The research that followed led to the creation of numerous PGI2 analogs, including 6α-PGI1.
Initial characterization studies focused on comparing the biological activities of these new analogs to that of native PGI2. Research demonstrated that 6α-PGI1, while more stable, is less potent than PGI2. For instance, it is approximately 100-fold less potent than PGI2 in stimulating cyclic AMP accumulation in human thyroid tissue. caymanchem.comglpbio.combertin-bioreagent.com Similarly, its potency in inhibiting ADP-induced platelet aggregation is significantly lower than that of PGI2, with an IC50 of 350 ng/ml compared to 0.4 ng/ml for PGI2. caymanchem.comvulcanchem.com
Significance of Stable Prostaglandin Analogs in In Vitro and In Vivo Mechanistic Studies
The development of stable prostaglandin analogs like 6α-PGI1 has been crucial for advancing our understanding of the physiological roles of PGI2. Their resistance to degradation allows for more controlled and prolonged experimental conditions, which is essential for detailed mechanistic studies both in laboratory cell cultures (in vitro) and in living organisms (in vivo). nih.gov
Stable analogs have been instrumental in elucidating the signaling pathways and receptor interactions of the prostacyclin family. nih.gov For example, they have been used to study the activation of adenylate cyclase and the subsequent increase in intracellular cyclic AMP. caymanchem.combertin-bioreagent.com In vivo, the extended half-life of these analogs facilitates the investigation of their systemic effects, such as vasodilation and anti-platelet activity, without the complication of rapid breakdown. vulcanchem.comnih.gov This has been particularly valuable in preclinical research exploring potential therapeutic applications for conditions like pulmonary hypertension. vulcanchem.com
Detailed Research Findings
| Property | This compound | Prostacyclin (PGI2) |
|---|---|---|
| Synonyms | 6α-PGI1, 5,6α-dihydro PGI2 | PGI2, Epoprostenol |
| CAS Number | 62777-90-6 | 35121-78-9 |
| Molecular Formula | C20H34O5 | C20H32O5 |
| Molecular Weight | 354.5 g/mol | 352.47 g/mol |
| Stability | Resistant to hydrolysis in aqueous solutions | Unstable, rapid degradation |
| Half-Life | 12–18 minutes in plasma | 3–5 minutes |
| Potency (Inhibition of ADP-induced platelet aggregation) | IC₅₀: 350 ng/mL | IC₅₀: 0.4 ng/mL |
| Potency (Adenylate cyclase stimulation) | ~100-fold less potent than PGI2 | High potency |
| Primary Biological Actions | Vasodilator, inhibitor of platelet aggregation | Potent vasodilator, potent inhibitor of platelet aggregation |
Properties
CAS No. |
62777-90-6 |
|---|---|
Molecular Formula |
C20H34O5 |
Molecular Weight |
354.5 |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15+,16+,17+,18+,19-/m0/s1 |
InChI Key |
RJADQDXZYFCVHV-WDONHGPHSA-N |
SMILES |
O[C@H]1[C@H](/C=C/[C@@H](O)CCCCC)[C@@H](C[C@](CCCCC(O)=O)([H])O2)[C@@H]2C1 |
Synonyms |
6α-PGI1; 5,6α-dihydro PGI2 |
Origin of Product |
United States |
Chemical Synthesis and Analog Development of 6α Prostaglandin I1
Synthetic Pathways for 6α-Prostaglandin I1 and Related Isomers
The synthesis of this compound and its isomers is a complex process that often involves multiple stereocontrolled steps. A common strategy for the synthesis of PGI1 isomers involves the stereoselective reduction of PGI2. This can be achieved using catalysts like palladium or platinum oxides under controlled pH and temperature conditions.
Another key approach in prostaglandin (B15479496) synthesis is the Corey procedure, which utilizes lactone intermediates to construct the final molecule. mdpi.com This method allows for the stereocontrolled introduction of the side chains onto a cyclopentane (B165970) fragment. mdpi.com The synthesis of PGI1 isomers can also be achieved through the cyclization of epoxy-PGF1α methyl esters. For instance, treatment of specific epoxy-PGF1α methyl esters with acid-washed silica (B1680970) gel can yield the corresponding 5-hydroxy-PGI1 methyl esters. nih.gov The stereochemical outcome of the reaction is dependent on the stereochemistry of the starting epoxy-PGF1α. nih.gov
Furthermore, the introduction of a hydroxyl group at the 5-position can be accomplished by reacting 5-mercuric halides with sodium borohydride (B1222165) in the presence of oxygen. nih.gov The stereochemical assignments of the resulting isomers are often confirmed using techniques like proton nuclear magnetic resonance (1H NMR) to analyze shift differences. nih.gov
The general prostaglandin production pathway begins with the release of arachidonic acid from cell membrane phospholipids (B1166683) by phospholipase A2. droracle.aitrc-p.nlresearchgate.net Cyclooxygenase (COX) enzymes then convert arachidonic acid into the intermediate prostaglandin H2 (PGH2). droracle.airesearchgate.netcreative-diagnostics.com PGH2 is subsequently converted into various prostaglandins (B1171923), including PGI2, by specific synthases. researchgate.netcreative-diagnostics.com
Derivatization Strategies for Prostaglandin I1 Analogs
Derivatization is a crucial strategy in the development of prostaglandin analogs to enhance their stability, selectivity, and therapeutic potential. For analytical purposes, derivatization is often employed to improve the detection of prostaglandins in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net For example, forming a UV-absorbing naphthacyl ester of a prostaglandin allows for its chromatographic separation and quantification. nih.gov
In the context of developing new therapeutic agents, derivatization can involve modifications at various positions of the prostaglandin scaffold. For instance, the synthesis of 1,9-lactones of prostaglandin analogs has been explored as a method to obtain crystalline compounds that can be purified more easily than their free acid forms. mdpi.com This is particularly useful for analogs like latanoprost (B1674536) and travoprost. mdpi.com
Other derivatization strategies include the synthesis of sulfur-containing PGI1 analogs, such as 6,9-epithio-PGI1 and its S-oxide stereoisomers. rsc.orgrsc.org These modifications aim to alter the biological activity and stability of the parent compound. The development of prostaglandin derivatives can also involve creating esters or salts to modify their physicochemical properties. google.com
Comparative Analysis of Isomeric Forms: this compound vs. 6β-Prostaglandin I1
The stereochemistry at the C6 position significantly influences the biological activity of PGI1 isomers. This compound and its epimer, 6β-Prostaglandin I1, exhibit notable differences in their potency and efficacy.
6α-PGI1 is a stable analog of PGI2 and is resistant to hydrolysis in aqueous solutions. caymanchem.com However, its biological activity is generally lower than that of PGI2. For example, 6α-PGI1 is about 100-fold less potent than PGI2 in stimulating cyclic AMP (cAMP) accumulation in human thyroid cells. caymanchem.com In terms of antiplatelet activity, 6α-PGI1 has an IC₅₀ of 350 ng/ml for the inhibition of ADP-induced platelet aggregation, which is significantly higher than the 0.4 ng/ml observed for PGI2. caymanchem.com
In comparison, 6β-Prostaglandin I1 is also a stable PGI2 analog but has a greatly reduced molar potency for receptor-mediated functions. caymanchem.com Its potency for vasodilation and inhibition of platelet aggregation is approximately 1% of that of PGI2. caymanchem.com The Kact for adenylate cyclase in NCB-20 cells is 4.2 µM for 6β-PGI1, compared to 18 nM for PGI2. caymanchem.com Furthermore, 6α-PGI1 is about 10-fold less potent than its β-isomer in promoting cAMP accumulation. caymanchem.com
The synthesis of these isomers can be achieved through distinct pathways. For example, the total synthesis of (±)-6β-Prostaglandin I1 has been accomplished in four steps from a readily available unsaturated aldehyde. rsc.org
Table 1: Comparative Potency of PGI₁ Isomers and PGI₂
| Compound | cAMP Accumulation Potency (vs. PGI₂) | Platelet Aggregation Inhibition (IC₅₀) | Adenylate Cyclase Activation (Kact) |
|---|---|---|---|
| 6α-Prostaglandin I₁ | ~100-fold less potent caymanchem.com | 350 ng/ml caymanchem.com | Not specified |
| 6β-Prostaglandin I₁ | Not specified | ~100-fold less potent than PGI₂ caymanchem.com | 4.2 µM caymanchem.com |
| **Prostacyclin (PGI₂) ** | Reference | 0.4 ng/ml caymanchem.com | 18 nM caymanchem.com |
Development of Specialized Analogs for Research Applications (e.g., 9(O)-methano-PGI1)
To overcome the chemical instability of PGI2 and to investigate the structure-activity relationships of prostaglandins, various specialized analogs have been developed for research purposes. One of the most significant is 9(O)-methano-PGI1, also known as isocarbacyclin (B1236256). jst.go.jp In this analog, the oxygen atom in the enol-ether system of PGI2 is replaced with a methylene (B1212753) group, resulting in a chemically stable and potent analog. google.com
The synthesis of 9(O)-methano-PGI1 has been achieved through various routes, often involving key intermediates like 7-endo-t-butyldimethylsilyloxybicyclo[3.3.0]oct-8-en-2-one. jst.go.jptandfonline.com Research has shown that 9(O)-methano-Δ6(9α)-PGI1 is a highly potent carbon analog of prostacyclin. google.comacs.org
Other specialized analogs include sulfur-containing PGI1 derivatives, such as 6,9-epithio-PGI1, which have been synthesized and studied for their biological activity. rsc.orgcapes.gov.br The development of these analogs has been crucial for understanding the structural requirements for prostaglandin receptor binding and activation. For instance, Pimilprost (SM-10902) and its active form, SM-10906, are stable 3-oxa-methano PGI1 analogs that have been investigated for their effects on human cells. ncats.ionih.gov
The synthesis of tritium-labelled isocarbacyclin derivatives has also been reported, providing valuable tools for receptor binding and metabolic studies. These research-focused analogs continue to play a vital role in elucidating the complex pharmacology of the prostaglandin system.
Pharmacological Profile and Receptor Interactions of 6α Prostaglandin I1
Characterization of G-Protein Coupled Receptor (GPCR) Agonism
6α-Prostaglandin I1 functions as an agonist at the prostacyclin receptor (IP receptor), which is a member of the G-protein coupled receptor (GPCR) family. nih.govmedchemexpress.comwikipedia.org The activation of the IP receptor by its ligands, including 6α-PGI1, initiates a signaling cascade primarily through the Gαs subunit of the heterotrimeric G-protein. researchgate.netnih.gov This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). caymanchem.comresearchgate.netscbt.com The elevation of intracellular cAMP levels is a key event that mediates the subsequent physiological responses, such as vasodilation and inhibition of platelet aggregation. caymanchem.comwikipedia.org
Research has demonstrated that 6α-PGI1 promotes the accumulation of cAMP in a concentration-dependent manner in various cell types, including human thyroid slices and cells. caymanchem.combertin-bioreagent.comglpbio.com This activity confirms its role as a functional agonist at the IP receptor, capable of eliciting the characteristic downstream signaling events. However, the potency of 6α-PGI1 as a GPCR agonist is notably lower than that of the endogenous ligand, PGI2. caymanchem.combertin-bioreagent.com
Affinity and Selectivity for Prostaglandin (B15479496) Receptors (e.g., IP receptor)
Prostanoid receptors are a group of GPCRs that are activated by prostaglandins (B1171923). wikipedia.orgguidetopharmacology.org These receptors are classified based on their preferential binding to specific prostaglandins, such as the IP receptor for PGI2, the EP receptors for PGE2, the FP receptor for PGF2α, and so on. wikipedia.orgnih.gov
This compound demonstrates a clear selectivity for the IP receptor. While comprehensive binding affinity data (Ki or Kd values) for 6α-PGI1 across a full panel of prostanoid receptors is not extensively detailed in the available literature, its functional effects are predominantly attributed to its interaction with the IP receptor. The compound is often used as a stable PGI2 analog specifically for studying IP receptor-mediated pathways. caymanchem.combertin-bioreagent.comscispace.com
The selectivity of prostaglandin analogs is a critical aspect of their pharmacological profile. For instance, some prostaglandin analogs used in clinical practice exhibit varying degrees of affinity for different prostanoid receptors, which can contribute to their specific therapeutic effects and side-effect profiles. nih.gov While 6α-PGI1 is primarily considered an IP receptor agonist, a complete characterization would involve competitive binding assays against other prostanoid receptors to definitively quantify its selectivity profile.
Comparative Receptor Binding Dynamics with Prostaglandin I2 and Other Analogs
The binding and activation dynamics of 6α-PGI1 at the IP receptor are best understood in comparison to the natural ligand, PGI2, and its stereoisomer, 6β-Prostaglandin I1.
Functionally, 6α-PGI1 is significantly less potent than PGI2. In studies on human thyroid cells, 6α-PGI1 was found to be approximately 100-fold less potent than PGI2 in stimulating cAMP accumulation. caymanchem.combertin-bioreagent.com A similar disparity is observed in its anti-platelet activity, where the IC50 value for inhibition of ADP-induced platelet aggregation for 6α-PGI1 is about 900 times higher than that of PGI2. caymanchem.combertin-bioreagent.com
The stereoisomer, 6β-Prostaglandin I1, is also a stable analog of PGI2 but exhibits even weaker potency than the 6α-isomer. caymanchem.comcaymanchem.com For instance, 6α-PGI1 is about 10-fold less potent than the β-isomer in eliciting cAMP accumulation in human thyroid slices. caymanchem.combertin-bioreagent.com Furthermore, the activation constant (Kact) for adenylate cyclase in NCB-20 cells for 6β-PGI1 is 4.2 µM, which is substantially higher than the 18 nM observed for PGI2, indicating a greatly reduced molar potency. caymanchem.com
These differences in potency highlight the critical role of the stereochemistry at the C6 position of the prostaglandin I structure for effective receptor binding and activation.
Comparative Potency of Prostaglandin Analogs
| Compound | Activity | Relative Potency | Reference |
|---|---|---|---|
| Prostaglandin I2 (PGI2) | cAMP accumulation (human thyroid cells) | 100x more potent than 6α-PGI1 | caymanchem.combertin-bioreagent.com |
| Prostaglandin I2 (PGI2) | Inhibition of ADP-induced platelet aggregation (IC50) | ~900x more potent than 6α-PGI1 (0.4 ng/ml vs 350 ng/ml) | caymanchem.combertin-bioreagent.com |
| This compound | cAMP accumulation (human thyroid cells) | 10x less potent than 6β-PGI1 | caymanchem.combertin-bioreagent.com |
Molecular Basis of Receptor Activation and Ligand-Receptor Complex Formation
The activation of a GPCR by an agonist involves a series of conformational changes in the receptor protein, which allows it to bind to and activate its cognate G-protein. researchgate.netnih.gov The ligand binds within a pocket formed by the transmembrane helices of the receptor. nih.gov
For the IP receptor, as with other prostanoid receptors, the binding of its ligand is thought to occur within the seven transmembrane alpha-helices. nih.gov The interaction between the ligand and specific amino acid residues within this binding pocket is crucial for stabilizing the active conformation of the receptor. nih.govpnas.org Upon agonist binding, a conformational change is induced, which includes an outward movement of the intracellular ends of the transmembrane helices. eurekalert.org This conformational shift exposes a binding site for the G-protein on the intracellular loops and C-terminal tail of the receptor. nih.govnih.gov
The interaction with the G-protein, specifically the Gαs subunit in the case of the IP receptor, triggers the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the βγ subunits and subsequent activation of downstream effectors like adenylyl cyclase. nih.govwikipedia.org
While the precise molecular interactions between 6α-PGI1 and the IP receptor have not been elucidated at the atomic level through techniques like cryo-electron microscopy, studies on other prostaglandin receptors provide insights. nih.govpnas.orgnih.gov These studies reveal that interactions between the cyclopentane (B165970) ring substituents of the prostaglandin ligand and the receptor are key determinants of ligand selectivity. researchgate.net The reduced potency of 6α-PGI1 compared to PGI2 strongly suggests that the structural modification at the C6 position, specifically the saturation of the 5,6-double bond and the α-configuration of the resulting hydrogen, alters the fit of the ligand within the binding pocket, leading to a less efficient stabilization of the active receptor conformation.
Recent structural studies of the IP receptor in complex with other agonists have begun to shed light on the specific residues involved in ligand recognition and receptor activation, providing a template for understanding how analogs like 6α-PGI1 might interact with the receptor. nih.gov
Table of Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | 6α-PGI1, 5,6α-dihydro PGI2 |
| Prostaglandin I2 | PGI2, Prostacyclin |
| 6β-Prostaglandin I1 | 6β-PGI1 |
| Prostaglandin E2 | PGE2 |
| Prostaglandin F2α | PGF2α |
| Adenosine diphosphate (B83284) | ADP |
Cellular and Molecular Mechanisms of Action of 6α Prostaglandin I1
Stimulation of Adenylate Cyclase and Intracellular Cyclic AMP (cAMP) Accumulation
6α-Prostaglandin I1 (6α-PGI1) is a chemically stable analog of Prostacyclin (PGI2). caymanchem.combertin-bioreagent.com A primary mechanism of its action at the cellular level involves the stimulation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). caymanchem.combertin-bioreagent.com This leads to an accumulation of the second messenger cAMP within the cell, triggering a variety of downstream signaling events.
Concentration-Dependent Effects on cAMP Production in Human Thyroid Cells
Research has demonstrated that this compound promotes the accumulation of cyclic AMP in human thyroid slices and cells in a manner that is dependent on its concentration. caymanchem.combertin-bioreagent.com While specific dose-response curves are not extensively detailed in publicly available literature, the evidence confirms a direct relationship between the concentration of 6α-PGI1 and the resulting level of intracellular cAMP.
Comparison of cAMP Eliciting Potency with Prostaglandin (B15479496) I2 and 6β-Prostaglandin I1
When compared to its parent compound, Prostaglandin I2 (PGI2), and its stereoisomer, 6β-Prostaglandin I1, 6α-PGI1 exhibits a lower potency in stimulating cAMP production. Studies have shown that 6α-PGI1 is approximately 100-fold less potent than PGI2 and about 10-fold less potent than 6β-PGI1 in eliciting this response in human thyroid cells. caymanchem.combertin-bioreagent.com
| Compound | Relative Potency in Stimulating cAMP |
| Prostaglandin I2 (PGI2) | ~100x more potent than 6α-PGI1 |
| 6β-Prostaglandin I1 | ~10x more potent than 6α-PGI1 |
| This compound | Baseline |
Downstream Signaling Cascades Initiated by cAMP Elevation
The elevation of intracellular cAMP by this compound is expected to initiate a cascade of downstream signaling events that are well-established for cAMP-mediated pathways. While direct studies on the specific downstream effects of 6α-PGI1 are limited, the known consequences of cAMP accumulation allow for a highly probable outline of its subsequent molecular actions.
Protein Kinase A (PKA) Activation
A primary effector of cAMP is Protein Kinase A (PKA). oatext.comnih.gov The binding of cAMP to the regulatory subunits of PKA leads to the release and activation of the catalytic subunits. These active subunits can then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby altering their activity and propagating the signal. For instance, other prostaglandins (B1171923) that increase cAMP, such as Prostaglandin E1 (PGE1), have been shown to stimulate cellular processes via the activation of PKA. nih.gov It is therefore highly likely that 6α-PGI1, through its stimulation of cAMP, also leads to the activation of PKA.
Interactions with Mitogen-Activated Protein Kinase (MAPK) Pathways
The cAMP/PKA signaling axis is known to interact with the Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of cell proliferation, differentiation, and survival. oatext.comnih.gov The nature of this interaction can be complex and cell-type specific, sometimes leading to activation and other times to inhibition of MAPK signaling. For example, in some contexts, PKA can phosphorylate and activate components of the MAPK cascade, while in others, it can inhibit key kinases in the pathway. mdpi.com Although direct evidence for 6α-PGI1 is not available, its ability to raise cAMP suggests a potential for modulating MAPK signaling pathways.
Modulation of Transcription Factor Activity (e.g., CREB)
A key downstream target of the cAMP/PKA pathway is the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes involved in a wide range of cellular processes. nih.gov Activated PKA can translocate to the nucleus and phosphorylate CREB at a specific serine residue (Ser133), leading to its activation and the subsequent recruitment of transcriptional coactivators. This results in the transcription of genes containing cAMP response elements (CRE) in their promoter regions. Studies with other prostaglandins, such as PGE1, have demonstrated the activation of CREB phosphorylation. nih.gov Given that 6α-PGI1 elevates cAMP levels, it is a strong possibility that it can also modulate the activity of CREB and thereby influence gene expression.
Mechanisms Influencing Cellular Homeostasis and Responses
This compound (6α-PGI1) is a synthetic analog of prostacyclin (PGI2) that exhibits greater stability in aqueous solutions, making it a valuable tool for research into the physiological roles of PGI2 and its signaling pathways. caymanchem.combertin-bioreagent.com While it shares mechanisms of action with its natural counterpart, its potency and cellular effects can differ significantly. The primary mechanisms through which 6α-PGI1 influences cellular homeostasis and responses involve the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, interaction with specific cell surface receptors, and subsequent downstream signaling cascades that affect a variety of cell types.
One of the core mechanisms of 6α-PGI1 is its ability to stimulate the accumulation of cAMP in a concentration-dependent manner in certain cells. caymanchem.combertin-bioreagent.com This action is mediated through its binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor that, upon activation, stimulates adenylate cyclase to convert ATP into cAMP. vulcanchem.com Increased intracellular cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. This pathway is fundamental to the compound's effects on platelet aggregation and vascular tone.
Research has demonstrated that 6α-PGI1's ability to stimulate cAMP is notably less potent than that of PGI2. In human thyroid slices and cells, 6α-PGI1 was found to be approximately 100-fold less potent than PGI2 and 10-fold less potent than its stereoisomer, 6β-PGI1, in promoting cAMP accumulation. caymanchem.combertin-bioreagent.comvulcanchem.com This disparity in potency underscores the critical role of the stereochemistry at the 6-position for optimal receptor binding and activation. vulcanchem.com
A significant physiological response influenced by 6α-PGI1 is the inhibition of platelet aggregation. By elevating cAMP levels within platelets, 6α-PGI1 ultimately inhibits the synthesis of thromboxane (B8750289) A₂, a potent platelet aggregator. vulcanchem.com However, consistent with its reduced capacity to stimulate cAMP, 6α-PGI1 is a much weaker inhibitor of platelet aggregation compared to PGI2. Studies have shown that the concentration of 6α-PGI1 required to cause 50% inhibition (IC₅₀) of ADP-induced platelet aggregation is approximately 350 ng/ml, which is nearly 900 times higher than that of PGI2 (0.4 ng/ml). caymanchem.combertin-bioreagent.comvulcanchem.com
The influence of 6α-PGI1 on cellular responses extends beyond platelets and exhibits cell-type specificity. For instance, it has been shown to stimulate proliferation in dermal fibroblasts while conversely inhibiting the growth of keratinocytes. vulcanchem.com This suggests that the downstream effects of IP receptor activation by 6α-PGI1 are highly dependent on the specific signaling networks present within different cell types. In human dermal fibroblasts, stimulation with PGI1 analogues, including presumably 6α-PGI1, leads to a dose-dependent increase in cAMP and subsequent production of interleukin-6 (IL-6). vulcanchem.comnih.gov This cytokine, in turn, can promote the proliferation of other cell types, such as keratinocytes, highlighting an indirect mechanism by which 6α-PGI1 can influence cellular homeostasis and tissue responses like wound healing. nih.gov
Furthermore, emerging research points to a potential role for 6α-PGI1 in inflammatory and immune responses. In a study involving a house dust mite-induced allergic response model in mice, levels of 6α-PGI1 were found to be significantly elevated in lung tissue. atsjournals.org This suggests that 6α-PGI1 may be involved in the complex signaling cascades that characterize allergic inflammation, although its precise role as a pro-inflammatory or anti-inflammatory mediator in this context requires further investigation. atsjournals.org The compound's ability to modulate cytokine networks, as seen with IL-6 production in fibroblasts, further supports its potential involvement in regulating immune and inflammatory cell functions. vulcanchem.comnih.gov
Comparative Potency of this compound and its Analogs
| Parameter | This compound | Prostaglandin I2 (PGI2) | 6β-Prostaglandin I1 |
|---|---|---|---|
| cAMP Potency (EC₅₀ in thyroid cells) | ~100 nM | ~1 nM | ~10 nM |
| Platelet Aggregation Inhibition (IC₅₀) | 350 ng/mL | 0.4 ng/mL | 200 ng/mL |
| Receptor Affinity (IP Receptor Kd) | 5 nM | 0.2 nM | 2 nM |
Data compiled from multiple sources. caymanchem.comvulcanchem.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Prostaglandin I2 (PGI2) |
| 6β-Prostaglandin I1 |
| Adenosine diphosphate (B83284) (ADP) |
| Thromboxane A₂ |
Biological Activities of 6α Prostaglandin I1 in in Vitro Experimental Models
Investigations of Platelet Aggregation Modulation
6α-Prostaglandin I1 (6α-PGI1) is a chemically stable analog of Prostaglandin (B15479496) I2 (PGI2), also known as prostacyclin. caymanchem.comglpbio.combertin-bioreagent.commedchemexpress.commedchemexpress.commedchemexpress.com Unlike the parent compound PGI2, which is rapidly hydrolyzed in aqueous solutions, 6α-PGI1 offers greater stability, making it a valuable tool for in vitro research. caymanchem.comglpbio.combertin-bioreagent.commedchemexpress.comcaymanchem.com Its primary mechanism of action involves binding to the prostacyclin (IP) receptor, which in turn activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. vulcanchem.com
Adenosine (B11128) diphosphate (B83284) (ADP) is a key agonist in platelet activation, inducing shape change and aggregation, which are critical for hemostasis. nih.gov In vitro studies have consistently demonstrated that this compound is a potent inhibitor of ADP-induced platelet aggregation. caymanchem.comvulcanchem.com The inhibitory action is mediated through the elevation of cAMP, which interferes with the signaling pathways that lead to platelet activation. vulcanchem.com
While this compound effectively inhibits platelet aggregation, its potency is significantly lower than that of its parent compound, Prostaglandin I2 (PGI2). caymanchem.comglpbio.com Quantitative analysis reveals a substantial difference in their half-maximal inhibitory concentrations (IC50). The IC50 for 6α-PGI1 in the inhibition of ADP-induced platelet aggregation is approximately 350 ng/mL. caymanchem.comglpbio.combertin-bioreagent.comvulcanchem.com In stark contrast, PGI2 exhibits an IC50 of around 0.4 ng/mL for the same biological action. caymanchem.comglpbio.combertin-bioreagent.com This indicates that 6α-PGI1 is nearly 900-fold less potent than PGI2 as an anti-platelet aggregating agent in these in vitro systems. caymanchem.comglpbio.combertin-bioreagent.com Similarly, its potency in stimulating cAMP accumulation is about 100-fold less than that of PGI2. caymanchem.combertin-bioreagent.com
| Compound | IC50 for Inhibition of ADP-Induced Platelet Aggregation (ng/mL) | Relative Potency Factor (Approx.) |
|---|---|---|
| Prostaglandin I2 (PGI2) | 0.4 caymanchem.comglpbio.combertin-bioreagent.comvulcanchem.com | 1 |
| This compound (6α-PGI1) | 350 caymanchem.comglpbio.combertin-bioreagent.comvulcanchem.com | ~1/900 |
Inhibition of ADP-Induced Platelet Aggregation in In Vitro Systems
Effects on Vascular Smooth Muscle Cell Function
Prostaglandins (B1171923) play a crucial role in regulating vascular function, with different prostaglandins mediating either vasoconstriction or vasodilation of vascular smooth muscle. oup.com Prostaglandin I2, for instance, is known to relax vascular smooth muscle cells (VSMCs). oup.com In preclinical models, 6α-PGI1 demonstrates vasodilatory activity. vulcanchem.com The effects of related stable prostacyclin analogs on VSMCs have been shown to be dependent on the cell's state; for example, 6 alpha-carbaprostacyclin, a stable prostacyclin analogue, enhanced DNA synthesis in quiescent (growth-arrested) VSMCs but acted as an antiproliferative agent in cycling (growing) cells. nih.gov These dual effects were mimicked by an increase in cellular cAMP levels, suggesting the ultimate effect of prostacyclin analogs on VSMCs may depend on the phase of the cell cycle. nih.gov The vasodilatory action of 6α-PGI1 is mediated through mechanisms that include the activation of endothelial nitric oxide synthase (eNOS) and the modulation of potassium channels. vulcanchem.com
Modulation of Cytokine and Chemokine Production in Leukocyte Cultures
Prostaglandins are recognized as important modulators of the inflammatory response, capable of both pro- and anti-inflammatory actions. nih.gov They can regulate the function of many immune cells, including macrophages and lymphocytes, by influencing the production of cytokines. nih.gov
Research using stable PGI2 analogs provides insight into the potential effects of 6α-PGI1 on cytokine production in leukocytes. In studies with lipopolysaccharide (LPS)-stimulated rat pleural resident monocytic cells, a stable PGI2 analog, SM-10906, was found to suppress the production of the pro-inflammatory cytokines Tumor Necrosis Factor (TNF) and Interleukin-1 (IL-1). nih.gov This suppressive effect on IL-1 production has also been observed with the addition of exogenous PGI2 to LPS-stimulated murine macrophage cultures. nih.gov These findings suggest that signaling through the prostacyclin receptor pathway, which 6α-PGI1 activates, can downregulate the expression of key pro-inflammatory mediators like TNF and IL-1 in leukocytes. nih.gov
In the same experimental model where a PGI2 analog suppressed TNF and IL-1, it paradoxically enhanced the production of other inflammatory mediators. nih.gov Specifically, the stable PGI2 analog SM-10906 augmented the production of Interleukin-6 (IL-6) and cytokine-induced neutrophil chemoattractant (CINC), a rat chemokine analogous to human IL-8, in LPS-stimulated monocytic cells. nih.gov This dual regulatory action—suppressing certain cytokines while enhancing others—was linked to an increase in intracellular cAMP levels. nih.gov Another study noted that conditioned media from fibroblasts treated with 6α-PGI1 led to a 2.5-fold increase in IL-6 production, further suggesting a role for this compound in modulating IL-6 expression, though this was not a direct study on leukocyte cultures. vulcanchem.com
| Cytokine/Chemokine | Effect of PGI2 Analog (SM-10906) in LPS-Stimulated Rat Leukocytes nih.gov |
|---|---|
| Tumor Necrosis Factor (TNF) | Suppressed |
| Interleukin-1 (IL-1) | Suppressed |
| Interleukin-6 (IL-6) | Enhanced |
| Chemokine (CINC) | Enhanced |
Impact on Tumor Necrosis Factor (TNF) and Interleukin (IL) Expression
Cellular Proliferation and Differentiation Studies in Specific Cell Lines (e.g., keratinocytes, fibroblasts)
The influence of this compound (6α-PGI1), a stable analog of Prostacyclin (PGI2), on cellular proliferation and differentiation has been investigated in various cell lines, revealing cell-type-specific effects.
In studies involving human dermal fibroblasts (HDFs), 6α-PGI1 and its analogues have been shown to directly stimulate cell proliferation. nih.gov This proliferative effect is contrasted by its action on normal human keratinocytes (NHKs), where it inhibits cell growth. nih.gov This suggests that 6α-PGI1's impact on cell proliferation is tissue-dependent. vulcanchem.com Interestingly, while 6α-PGI1 directly inhibits the growth of keratinocytes, conditioned media from HDFs treated with PGI1 analogues can promote NHK proliferation. nih.gov This indirect proliferative effect on keratinocytes is thought to be mediated by factors secreted by the fibroblasts, such as interleukin-6 (IL-6), whose production is increased in response to PGI1 analogues. nih.gov
The table below summarizes the observed effects of 6α-PGI1 and its analogues on the proliferation of keratinocytes and fibroblasts in vitro.
| Cell Type | Direct Effect of 6α-PGI1 Analogues | Reference |
| Normal Human Keratinocytes (NHKs) | Inhibits cell growth | nih.gov |
| Human Dermal Fibroblasts (HDFs) | Stimulates cell proliferation | nih.gov |
Regarding cellular differentiation, studies on 3T3-L1 fibroblasts, a cell line that can differentiate into adipocytes, have shown that PGI2, the parent compound of 6α-PGI1, plays a role in this process. The addition of exogenous PGI2 to 3T3-L1 cells inhibited their differentiation into adipocytes. nih.gov This suggests that prostaglandins like PGI2, and potentially its stable analogue 6α-PGI1, can modulate fibroblast differentiation.
Influence on Other Cellular Signaling Pathways (e.g., Wnt signaling, PI3K-Akt)
The biological activities of prostaglandins are mediated through their interaction with various intracellular signaling pathways. While direct studies comprehensively detailing the influence of 6α-PGI1 on the Wnt and PI3K-Akt pathways are limited, the broader activities of prostaglandins provide a basis for understanding its potential roles.
Wnt Signaling Pathway:
The Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and migration during embryonic development and in adult tissue homeostasis. nih.gov Aberrant Wnt signaling is implicated in various diseases, including cancer. oup.com There is evidence of crosstalk between prostaglandin signaling and the Wnt pathway. For instance, in glioblastoma stem-like cells, Prostaglandin E2 (PGE2) has been shown to activate the Wnt signaling pathway, which in turn promotes self-renewal and proliferation. nih.gov While this is not a direct study on 6α-PGI1, it highlights a potential for interaction between prostanoids and the Wnt cascade. Given that different prostaglandins can have distinct and sometimes opposing effects, the specific influence of 6α-PGI1 on Wnt signaling requires further investigation.
PI3K-Akt Signaling Pathway:
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major pathway that regulates fundamental cellular processes such as cell growth, proliferation, survival, and metabolism. nih.govnih.gov Dysregulation of this pathway is a common feature in many cancers. nih.gov The activation of the PI3K/Akt pathway is known to be influenced by various growth factors and signaling molecules. nih.gov While direct evidence linking 6α-PGI1 to the PI3K/Akt pathway is not extensively documented in the reviewed literature, the involvement of prostaglandins in pathways that regulate cell proliferation and survival suggests a potential for interaction. For example, some studies have shown that other prostaglandins can modulate PI3K/Akt signaling. wjgnet.com The PI3K/Akt pathway is known to regulate protein synthesis and glucose metabolism, crucial for cell growth and division. nih.gov
The table below outlines the general functions of the Wnt and PI3K-Akt signaling pathways, which could be potentially influenced by 6α-PGI1.
| Signaling Pathway | Key Cellular Functions | Reference |
| Wnt Signaling | Cell fate determination, proliferation, migration, embryonic development | nih.gov |
| PI3K-Akt Signaling | Cell growth, proliferation, survival, metabolism | nih.govnih.gov |
Further research is necessary to elucidate the specific molecular mechanisms through which 6α-PGI1 exerts its effects and to determine its precise interactions with the Wnt and PI3K-Akt signaling pathways in different cellular contexts.
Investigations of 6α Prostaglandin I1 in Animal Models
Role in Allergic and Inflammatory Responses in Specific Tissue Compartments
Prostaglandins (B1171923) are key mediators that both sustain homeostatic functions and drive pathogenic mechanisms, including inflammatory responses. nih.gov They are known to be involved in allergic inflammation and can have both pro- and anti-inflammatory effects depending on the specific prostaglandin (B15479496) and the receptors involved. nih.govnih.govnih.gov
Targeted lipidomic analysis in animal models of allergic disease has identified changes in the levels of various lipid mediators, including 6α-PGI1. In a mouse model of allergic sensitization using house dust mite (HDM), analysis of lung tissue showed that 6α-PGI1 was among the lipid mediators that were significantly elevated in the HDM-sensitized group compared to controls. atsjournals.org This suggests an involvement of the prostacyclin pathway in the pulmonary response to allergens. atsjournals.org
Further studies using a genetic mouse model of obesity (ob/ob mice), a condition known to exacerbate inflammation, also demonstrated significant changes in pulmonary lipid profiles. researchgate.net In the lung tissue of these mice, the concentration of 6α-PGI1 was found to be dramatically increased compared to their lean counterparts. researchgate.net
| Animal Model | Condition | Observed Change in 6α-PGI1 | Reference |
|---|---|---|---|
| Mouse | House Dust Mite (HDM) Allergic Sensitization | Significantly elevated in lung tissue of HDM group (p = 0.03) | atsjournals.org |
| ob/ob Mouse | Genetic Obesity | 12-fold increase in pulmonary levels relative to control mice | researchgate.net |
Prostaglandins are known to be present in inflammatory exudates and contribute to the inflammatory process. nootanpharmacy.in They can potentiate the early inflammatory response by causing vasodilation, increasing vascular permeability, and facilitating the infiltration of immune cells. nootanpharmacy.in Mechanistic studies have shown that cyclooxygenase (COX) metabolites of arachidonic acid can regulate the production of key inflammatory molecules. For instance, in studies using lipopolysaccharide (LPS)-stimulated murine macrophages, the production of PGI2 was shown to modulate the synthesis of interleukin 1 (IL-1), a critical cytokine in inflammation. nih.gov The addition of exogenous PGI2 resulted in a dose-dependent suppression of macrophage IL-1 production. nih.gov This suggests that prostaglandins like PGI2, and by extension its stable analog 6α-PGI1, can play a complex, modulatory role in the inflammatory milieu by influencing the output of other signaling molecules from immune cells. nih.gov
Analysis of this compound Levels in Lung Tissue during Allergic Sensitization
Studies on Vascular Tone Regulation and Blood Pressure Dynamics
Prostaglandins, particularly PGE2 and prostacyclin (PGI2), are significantly involved in the regulation of arterial blood pressure. nih.gov They influence blood pressure by controlling vascular tone, among other mechanisms. nih.goveurekaselect.com PGI2 is recognized as a potent vasodilator. researchgate.net The role of prostaglandins in modulating vascular reactivity has been investigated in animal models. nih.gov In rats, the pressor response to norepinephrine (B1679862) was found to be suppressed by an infusion of PGE1, indicating that prostaglandins can modulate vasoconstrictor effects. nih.gov Given that 6α-PGI1 is a stable analog of PGI2, it is used in research to explore these vascular effects. caymanchem.com However, it is noted to be substantially less potent than its parent compound, PGI2, in eliciting biological responses such as the inhibition of platelet aggregation. caymanchem.com
Effects on Renal Physiological Processes
The kidney is a major site of prostaglandin synthesis, and these lipid mediators are implicated in a wide array of physiological processes within this organ. nih.govkrcp-ksn.org Endogenous renal prostaglandins play a role in regulating renal hemodynamics, managing salt and water excretion, and controlling the renin-angiotensin system. nih.govoncotarget.com Prostaglandins are involved in maintaining glomerular filtration and modulating the transport of water and sodium. oncotarget.com Studies in zebrafish have shown that prostaglandins are important for nephron regeneration following injury, with renal interstitial cells increasing the synthesis of PGE2 to promote the proliferation of renal progenitor cells. elifesciences.org While the roles of specific prostaglandins like PGE2 are well-documented, detailed investigations focusing solely on the effects of 6α-PGI1 in renal physiological processes in animal models are not extensively covered in the available literature. krcp-ksn.orgoncotarget.com
Impact on Gastrointestinal Physiology and Mucosal Integrity
Prostaglandins are well-documented as crucial agents in maintaining the mucosal integrity of the gastrointestinal tract. nih.govabdominalkey.com Their protective actions were historically termed "cytoprotection," based on experimental evidence showing that prostaglandins could prevent mucosal damage from various necrotizing substances in animal models. abdominalkey.com The mechanisms for this protection are linked to their ability to suppress the release of inflammatory mediators and reactive oxygen metabolites from immune and stromal cells. nih.gov In various animal models, E-type prostaglandins have been shown to protect against acid-reflux esophagitis and prevent gastric damage. nih.gov While the general class of prostaglandins is known to be vital for mucosal defense, specific studies detailing the impact of 6α-PGI1 on gastrointestinal physiology and mucosal integrity are not specified in the reviewed literature. nih.govnih.gov
Neurobiological Investigations and Central Nervous System Effects
Prostaglandins can exert various effects on the central nervous system (CNS). medigraphic.com Within the CNS, prostaglandins can act as either neuroprotective or neurotoxic agents and are recognized as crucial mediators in the interplay between inflammation and neurological diseases. nih.govresearchgate.net Animal studies have demonstrated that direct administration of prostaglandins into the brain can influence physiological homeostasis. For example, stereotaxic microinjection of PGD2, E1, E2, and F2α into the third cerebral ventricle of rats was found to produce hyperglycemia. nih.gov This effect was determined to be a primary action on the CNS, which in turn increased epinephrine (B1671497) secretion from the adrenal medulla. nih.gov While these findings highlight that prostaglandins can centrally regulate systemic functions, specific neurobiological investigations focusing on this compound in animal models have not been detailed in the available research.
Structure Activity Relationship Sar Studies of 6α Prostaglandin I1 and Its Analogs
Impact of Stereochemistry on Biological Activity (α vs. β isomers)
The stereochemistry of the epoxy bridge between carbons 6 and 9 is a critical determinant of the biological potency of PGI1 analogs. The orientation of this bridge, whether in the α or β configuration, significantly impacts how the molecule fits into the binding pocket of its receptor.
Research has demonstrated a notable difference in the biological activity between the 6α and 6β isomers of Prostaglandin (B15479496) I1. The 6β-PGI1 isomer, which is a stable analog of PGI2, exhibits significantly reduced potency compared to PGI2 itself. caymanchem.com For instance, the concentration required for 6β-PGI1 to activate adenylate cyclase in NCB-20 cells is 4.2 µM, whereas for PGI2 it is only 18 nM. caymanchem.com This translates to 6β-PGI1 having only about 1% of the potency of PGI2 in terms of vasodilation and inhibition of platelet aggregation. caymanchem.com
Conversely, the 6α-PGI1 isomer, while also less potent than PGI2, shows a different activity profile. It is reported to be about 10-fold less potent than its β-isomer, highlighting the profound influence of the stereochemical configuration at the C6 position on receptor binding and subsequent biological response. vulcanchem.com This difference underscores the precise structural requirements of the prostaglandin I receptor (IP receptor). The correct stereochemistry is a prerequisite for the biological activity of prostaglandins (B1171923), and even subtle changes, such as the orientation of the epoxy bridge, can lead to a drastic reduction in interaction with the receptor. nih.govnih.gov
Correlation Between Structural Modifications and Receptor Binding Affinities
The binding of prostaglandins and their analogs to receptors like the IP receptor is highly specific. nih.govphysiology.org Modifications to various parts of the 6α-PGI1 molecule can significantly alter its binding affinity. The IP receptor, a G-protein coupled receptor, is activated by the binding of its ligand, leading to a cascade of intracellular events, primarily the stimulation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. scbt.comguidetopharmacology.org
Studies on various prostaglandin analogs have revealed key structural features that are essential for high-affinity receptor binding. The C-1 carboxyl group, for instance, is crucial for binding to many prostanoid receptors, often forming an electrostatic interaction with a conserved arginine residue in the receptor's transmembrane domain. nih.gov While esters of the C-1 carboxyl group can sometimes retain affinity, a free carboxyl group is generally optimal for binding to the prostaglandin transporter (PGT). nih.gov
The cyclopentane (B165970) ring and its substituents also play a critical role. Chimeric receptor studies have suggested that the first to third transmembrane domains of the prostanoid receptors are involved in recognizing the cyclopentane ring structure. researchgate.net Small changes to the ring, such as at the 9-keto or 15-hydroxyl positions, can dramatically decrease receptor interaction. nih.gov
The development of synthetic analogs has provided further insight into the SAR of IP receptor agonists. Stable analogs like iloprost (B1671730) and carbacyclin, as well as non-prostanoid agonists, have helped to map the structure-function relationships of the receptor. scbt.com For example, the PGI1 analog SM-10906 has been shown to displace [3H]iloprost from the PGI2 receptor with an IC50 value of 20 nM, demonstrating its significant binding affinity. jst.go.jp In contrast, its methyl ester derivative, SM-10902, was found to be inactive in the binding assay, further emphasizing the importance of the free carboxyl group for receptor interaction. jst.go.jp
The following table summarizes the binding affinities of selected prostaglandin analogs for the IP receptor:
| Compound | Receptor | IC50 (nM) | Cell Type |
| SM-10906 | PGI2 Receptor | 20 | Mastocytoma P-815 cells |
| Iloprost | IP Receptor | 3.9 (Ki) | Human cell lines |
| Treprostinil | IP Receptor | 32 (Ki) | Human cell lines |
| 15R-TIC | IP2 Receptor | 32 | Rat thalamus |
This table presents a selection of data from various studies and is for illustrative purposes. jst.go.jpresearchgate.netoup.com
Influence of Side Chain Alterations on Functional Potency
The two side chains of the prostaglandin molecule, the α-chain (containing the carboxylic acid) and the ω-chain (containing the terminal alkyl group and hydroxyl at C15), are critical for its functional potency. open.ac.uk Alterations to these side chains can have a profound impact on the biological activity of 6α-PGI1 and its analogs.
The α-chain's length and composition are important for proper orientation within the receptor binding pocket. Modifications to this chain can affect how the crucial C-1 carboxyl group interacts with the receptor. nih.gov
The ω-chain, and particularly the hydroxyl group at the C-15 position, is a key determinant of biological activity. nih.gov The stereochemistry at C-15 is also vital. For example, the development of a prostaglandin analog with a 15R configuration, 15R-TIC, led to a molecule with high binding affinity for a novel prostacyclin receptor (IP2) in the central nervous system, while showing weak affinity for the peripheral IP1 receptor. oup.com The length of the ω-chain and the position of substituents on any aromatic rings incorporated into the chain can strongly influence binding characteristics. oup.com
Studies on parathyroid hormone analogues have shown that interactions between side chains of different amino acid residues can contribute to the receptor interaction process, a principle that can be extrapolated to the intramolecular interactions of prostaglandin side chains. nih.gov The insertion of cyclic substituents into the ω-chain of PGF2α analogs has been shown to increase binding to the FP receptor, demonstrating that significant structural modifications can be tolerated and even enhance potency. nih.gov
The functional potency of prostaglandin analogs is often assessed by their ability to stimulate cAMP synthesis. The PGI1 analog SM-10906, for example, stimulates GTP-dependent adenylate cyclase activity with an EC50 value of 35 nM. jst.go.jp In contrast, its methyl ester derivative, SM-10902, is only a partial agonist for adenylate cyclase activity, indicating reduced functional potency due to the modification of the α-chain. jst.go.jp
The following table illustrates the functional potency of selected prostaglandin analogs:
| Compound | Biological Activity | EC50/IC50 (nM) | System/Cell Type |
| 6α-PGI1 | cAMP stimulation | ~100 | Thyroid cells |
| PGI2 | cAMP stimulation | ~1 | Thyroid cells |
| 6β-PGI1 | Adenylate cyclase activation (Kact) | 4200 | NCB-20 cells |
| PGI2 | Adenylate cyclase activation (Kact) | 18 | NCB-20 cells |
| SM-10906 | Adenylate cyclase stimulation | 35 | Mastocytoma P-815 cells |
| SM-10906 | Inhibition of thrombin-induced Ca2+ increase | 100 | Mastocytoma P-815 cells |
This table presents a selection of data from various studies and is for illustrative purposes. caymanchem.comvulcanchem.comjst.go.jp
Development of SAR Models for Eicosanoid Receptor Agonists
The wealth of data generated from SAR studies has enabled the development of computational models to predict the biological activity of new eicosanoid receptor agonists. Quantitative Structure-Activity Relationship (QSAR) modeling is a key tool in this process. researchgate.nettiu.edu.iq QSAR models use statistical methods to correlate the chemical structures of compounds with their biological activities. nih.gov
These models can help in the rational design of new drugs by predicting the potency of virtual compounds before they are synthesized. nih.gov The development of a QSAR model typically involves several steps, including the collection of a dataset of compounds with known activities, the calculation of molecular descriptors for these compounds, and the use of statistical methods like multiple linear regression (MLR) or support vector machines (SVR) to build the model. researchgate.netnih.gov
For eicosanoid receptor agonists, QSAR models can help identify key structural features, or pharmacophores, that are essential for activity. tiu.edu.iq These models can also provide insights into the nature of the ligand-receptor interaction at a molecular level. researchgate.net The integration of homology modeling and molecular docking with QSAR can further enhance the drug discovery process, especially when the crystal structure of the receptor is not available. researchgate.net
The development of such models for the IP receptor and other eicosanoid receptors is an active area of research. These models are becoming increasingly important for navigating the vast chemical space of potential prostaglandin analogs and for designing new therapeutic agents with improved potency and selectivity. caymanchem.comresearchgate.net
Analytical Methodologies for Research on 6α Prostaglandin I1
Chromatographic Techniques for Detection and Quantification (e.g., HPLC, GC-MS)
Chromatographic methods are fundamental for the separation and quantification of 6α-PGI1 from complex biological samples. creative-proteomics.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent techniques used for prostaglandin (B15479496) analysis. creative-proteomics.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique known for its high resolution and sensitivity in separating various prostaglandin species. creative-proteomics.com For prostaglandin analysis, reverse-phase HPLC is often employed, typically with a C18 column. diva-portal.org The separation can be optimized by adjusting the mobile phase composition, which often consists of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol, and by using a gradient elution. diva-portal.orgnih.gov Detection is commonly achieved using UV detectors or by coupling the HPLC system to a mass spectrometer (LC-MS) for enhanced specificity and sensitivity. creative-proteomics.commdpi.com For instance, a study on prostaglandin E1 (PGE1) utilized an LC-high resolution mass spectrometry (LC-HRMS) method with a C18 column and a gradient of formic acid in water and acetonitrile. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity for quantifying prostaglandins (B1171923), though it requires a more complex sample preparation process that includes derivatization. creative-proteomics.comnih.gov This technique has been successfully used to measure levels of 6-oxo-prostaglandin F1α, the stable hydrolysis product of PGI2, in biological fluids. nih.gov For the analysis of prostaglandins by GC-MS, derivatization is necessary to make the compounds volatile. nih.gov A common derivatization procedure involves the formation of methyl ester, methoxime, and trimethylsilyl (B98337) ether derivatives. nih.gov Negative ion chemical ionization (NICI) is a frequently used ionization technique in GC-MS analysis of prostaglandins due to its high sensitivity. nih.govnih.gov
| Technique | Key Features | Typical Application for Prostaglandins | Reference |
|---|---|---|---|
| HPLC | High resolution, sensitivity, versatility. | Separation and quantification from biological samples. | creative-proteomics.com |
| GC-MS | High specificity and sensitivity, requires derivatization. | Accurate quantification of various prostaglandin types. | creative-proteomics.comnih.gov |
| LC-MS/MS | No derivatization needed, high sensitivity and specificity. | Simultaneous analysis of multiple analytes. | mdpi.com |
Spectroscopic Methods for Structural Elucidation in Research Samples (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for confirming the chemical structure of 6α-PGI1 and its metabolites in research samples.
Mass Spectrometry (MS) , particularly when coupled with a chromatographic system (LC-MS or GC-MS), is a powerful tool for both quantification and structural elucidation. mdpi.com Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov For example, the structure of 6-oxo-PGE1, a metabolite of PGI2, was conclusively identified in rat lung perfusate using GC-negative ion chemical ionization mass spectroscopy. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help in determining the elemental composition of a molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is another critical technique for unambiguous structure determination. While not as commonly used for routine quantification due to lower sensitivity compared to MS, NMR provides detailed information about the connectivity and stereochemistry of atoms within a molecule. ru.nlresearchgate.net 1H NMR and 13C NMR spectra can reveal the carbon-hydrogen framework of 6α-PGI1. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish the complete structure and relative stereochemistry of the molecule.
| Technique | Information Provided | Application in 6α-PGI1 Research | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Identification and structural confirmation of 6α-PGI1 and its metabolites. | nih.govmzcloud.org |
| NMR Spectroscopy | Detailed atomic connectivity and stereochemistry. | Unambiguous structural elucidation. | ru.nlresearchgate.net |
Bioanalytical Assays for Measuring Biological Activity (in vitro potency assays)
Bioanalytical assays are essential for determining the biological activity and potency of 6α-PGI1. europa.eu These assays measure the compound's effect on specific biological processes and are crucial for understanding its pharmacological profile. europa.eunih.gov
One of the key biological activities of prostaglandins is their effect on platelet aggregation. An in vitro potency assay for 6α-PGI1 involves measuring its ability to inhibit ADP-induced platelet aggregation. caymanchem.com Research has shown that 6α-PGI1 has an IC50 of 350 ng/ml for this inhibition, which is significantly higher than that of PGI2 (0.4 ng/ml). caymanchem.com
Another important bioassay measures the stimulation of cyclic AMP (cAMP) accumulation in cells or tissues. 6α-PGI1 has been shown to promote cAMP accumulation in human thyroid slices and cells in a concentration-dependent manner. caymanchem.combertin-bioreagent.com However, it is approximately 10-fold less potent than its β-isomer and 100-fold less potent than PGI2 in this assay. caymanchem.com The activation constant (Kact) for adenylate cyclase in NCB-20 cells is another measure of potency, with 6β-PGI1 having a Kact of 4.2 µM compared to 18 nM for PGI2. caymanchem.com
| Assay Type | Parameter Measured | Finding for 6α-PGI1 | Reference |
|---|---|---|---|
| Inhibition of Platelet Aggregation | IC50 for ADP-induced aggregation | 350 ng/ml | caymanchem.com |
| cAMP Accumulation | Stimulation of cAMP in human thyroid cells | 100-fold less potent than PGI2 | caymanchem.com |
Considerations for Sample Preparation and Stability in Experimental Settings
Proper sample preparation and handling are critical to ensure the accuracy and reliability of analytical results for prostaglandins, which can be unstable and present at low concentrations. nih.govmdpi.com
Sample Preparation: The extraction of prostaglandins from biological matrices like plasma or tissue often involves solid-phase extraction (SPE) to remove interfering substances. nih.gov For GC-MS analysis, a derivatization step is required to make the analytes volatile. nih.gov It is also crucial to prevent the artificial production of prostaglandins during sample collection and processing. This can be achieved by adding inhibitors of prostaglandin synthesis, such as indomethacin, to the samples. uib.no
Stability: 6α-Prostaglandin I1 is noted for being a stable analog of PGI2, resistant to hydrolysis in aqueous solutions. caymanchem.combertin-bioreagent.com However, like other prostaglandins, its stability can be affected by pH, temperature, and light. nih.govresearchgate.netnih.gov Studies on PGE1 have shown that it is more stable under acidic conditions than alkaline conditions. nih.gov For long-term storage, samples containing prostaglandins are typically kept at -80°C to prevent degradation. creative-proteomics.com Repeated freeze-thaw cycles should also be avoided. creative-proteomics.com When preparing solutions for experiments, it is important to consider the stability in the chosen solvent and storage conditions. For example, a study on PGE1 found it to be stable for 48 hours at 30°C in polypropylene (B1209903) syringes when dissolved in 10% dextrose. nih.gov Commercial preparations of 6α-PGI1 are often stored at -20°C and are stable for at least four years. caymanchem.com
Future Research Directions and Unexplored Avenues for 6α Prostaglandin I1
Elucidation of Novel Receptor Subtypes or Binding Partners
The canonical receptor for prostacyclin and its analogs is the G-protein coupled prostacyclin receptor (IP receptor). physiology.orgcvpharmacology.com However, emerging evidence suggests a more complex receptor landscape than previously appreciated, opening up new avenues for research into 6α-Prostaglandin I1's interactions.
Future research should focus on identifying and characterizing novel receptor subtypes or alternative binding partners for this compound. Pharmacological studies have provided evidence for a second prostacyclin receptor subtype, termed IP2, particularly within the central nervous system. nih.govdiva-portal.orgahajournals.org This subtype was identified using specific ligands like (15R)-16-m-tolyl-17,18,19,20-tetranorisocarbacyclin (15R-TIC), which helped to discriminate it from the classical IP receptor. nih.govahajournals.org Although molecular and biological evidence for the IP2 subtype is not yet definitive, its existence presents a compelling area for investigation. guidetopharmacology.org Future studies could employ radioligand binding assays with compounds like this compound to probe for distinct binding sites in various tissues, especially in the brain.
Another promising research direction is the investigation of receptor heterodimerization. Prostanoid receptors, including the IP receptor, may form complexes with other receptors, altering their signaling properties. For instance, evidence suggests that the IP receptor can form a heterodimer with the thromboxane (B8750289) A2 receptor (TPα), which could modulate downstream signaling pathways. nih.gov It is conceivable that this compound could exhibit a differential affinity or signaling bias when interacting with such heterodimeric receptor complexes compared to the monomeric IP receptor.
Furthermore, the concept of "intracrine" signaling, where prostaglandins (B1171923) act on nuclear receptors, is gaining traction. Prostacyclin and its agonists have been shown to be ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARδ. oup.comphysiology.org This interaction suggests that this compound might regulate gene transcription directly, a mechanism distinct from its cell surface receptor-mediated actions. Future research should explore the binding affinity of this compound for different PPAR isoforms and elucidate the downstream genomic effects of this interaction.
| Research Avenue | Rationale | Potential Impact |
| IP2 Receptor Characterization | Pharmacological evidence suggests a novel prostacyclin receptor subtype in the CNS. nih.govdiva-portal.org | Discovery of new therapeutic targets for neurological disorders. |
| Receptor Heterodimerization | IP receptors can form complexes with other prostanoid receptors, altering function. nih.gov | Understanding of more complex and nuanced signaling regulation. |
| Nuclear Receptor Interaction | Prostacyclin analogs can act as ligands for PPARs, influencing gene transcription. oup.comphysiology.org | Uncovering novel mechanisms of action beyond cell surface signaling. |
Investigation of Cross-Talk with Other Lipid Mediator Pathways
The biological effects of this compound are unlikely to occur in isolation. The intricate network of lipid mediator pathways suggests that significant cross-talk exists, which could either amplify or dampen its effects.
A key area for future investigation is the interplay between the prostacyclin and nitric oxide (NO) signaling pathways. Both are potent vasodilators, and evidence suggests that NO can enhance the signaling of PGI2. cvpharmacology.comnih.gov This could occur through NO-mediated inhibition of phosphodiesterases that degrade cyclic AMP (cAMP), the primary second messenger for the IP receptor. nih.gov Studies could be designed to determine if this compound's vasodilatory effects are potentiated by NO donors and whether this involves a similar mechanism.
Furthermore, the interaction with broader signaling networks, such as the epidermal growth factor receptor (EGFR) pathway, presents another research frontier. Studies have shown that prostacyclin receptor activation can lead to the transactivation of the EGFR, subsequently engaging the extracellular signaling receptor kinase 1/2 (ERK1/2) pathway to promote angiogenic gene expression. oup.com Investigating whether this compound can trigger this cross-talk could reveal novel roles in processes like tissue repair and angiogenesis.
Finally, the interplay between bioactive lipid mediators and cellular stress responses, such as the Unfolded Protein Response (UPR), is an emerging field. researchgate.net Chronic cellular stress is a feature of many diseases, and understanding how lipid mediators like this compound modulate the UPR could provide insights into its potential cytoprotective or pathological roles in various disease states. mdpi.com
Advanced Mechanistic Studies Using Gene Editing and Knockout Models
The advent of precise gene editing technologies like CRISPR/Cas9, alongside established gene knockout models, provides powerful tools to dissect the specific mechanisms of action of this compound.
The development and use of IP receptor knockout (Ptgir-/-) mouse models have been instrumental in confirming the central role of this receptor in mediating the effects of prostacyclin, from preventing thrombosis and atherosclerosis to modulating inflammation. nih.govfrontiersin.orgucl.ac.uk Similarly, prostacyclin synthase (Ptgis) knockout mice have helped to understand the consequences of a lack of endogenous PGI2 production. ucl.ac.uk Future studies could utilize these existing models to precisely define which in vivo effects of this compound are strictly dependent on the IP receptor. For example, administering this compound to IP receptor knockout mice would reveal any effects that are mediated through alternative receptors or pathways.
More advanced, tissue-specific knockout models can provide even greater resolution. For instance, recent studies using fibroblast-specific and endothelial cell-specific cyclooxygenase knockout mice have challenged the dogma that endothelial cells are the primary source of protective prostacyclin, highlighting a significant contribution from fibroblasts. ahajournals.orgbiorxiv.org Similar conditional knockout strategies targeting the IP receptor in specific cell types (e.g., smooth muscle cells, platelets, immune cells) would be invaluable for understanding the cell-specific roles of this compound.
The application of CRISPR/Cas9 technology offers the potential to create custom cellular and animal models with unprecedented precision. This technology has already been successfully used to edit other prostanoid receptor genes, such as EP2 and EP4, in mesenchymal stem cells to study their function. nih.gov Future research could apply CRISPR/Cas9 to:
Generate cell lines completely devoid of the IP receptor to study non-IP-mediated effects of this compound.
Introduce specific mutations into the IP receptor to map the binding sites and signaling determinants for this compound.
Create knockout models for the putative IP2 receptor, once its gene is identified, to validate its existence and explore its function.
Exploration of Metabolites and Their Biological Significance
The metabolic fate of this compound and the biological activity of its metabolites are largely unexplored territories. While its parent compound, PGI2, is known to be rapidly hydrolyzed to the largely inactive 6-keto-PGF1α, the story may be more complex. wikipedia.org
A crucial avenue for future research is the systematic identification and characterization of the metabolites of this compound. Studies on PGI2 have revealed that it can be metabolized by the liver via the 9-hydroxyprostaglandin dehydrogenase pathway to form 6-keto-prostaglandin E1 (6-keto-PGE1). nih.gov Significantly, 6-keto-PGE1 is a stable molecule that retains potent biological activity, including the inhibition of platelet aggregation. nih.gov This finding suggests that some of the sustained biological effects observed after PGI2 administration could be attributable to this active metabolite.
It is therefore imperative to investigate whether this compound is also a substrate for this metabolic pathway and if it is converted to a corresponding active metabolite. This would involve in vitro incubation of this compound with liver homogenates followed by chromatographic separation and mass spectrometric identification of the resulting products. Any identified metabolites should then be synthesized and their biological activities (e.g., receptor binding, anti-platelet effects, vasodilation) thoroughly characterized.
The stability of this compound compared to PGI2 suggests its metabolic profile may differ. nih.govnih.gov Understanding its degradation pathways and the half-lives of its metabolites will be critical for elucidating its pharmacokinetic and pharmacodynamic profiles. This knowledge could have significant implications for understanding its duration of action and for the design of future therapeutic applications.
| Research Question | Methodology | Significance |
| Is 6α-PGI1 converted to an active metabolite? | Incubation with liver enzymes, HPLC, Mass Spectrometry. | Could explain prolonged biological effects and reveal a new active compound. |
| What is the full metabolic profile of 6α-PGI1? | In vivo and in vitro metabolic studies in various species. | Essential for understanding its pharmacokinetics and duration of action. |
| What are the biological activities of its metabolites? | Synthesis of metabolites and testing in bioassays (e.g., platelet aggregation, receptor binding). | Could uncover novel biological functions or side effects. |
Development of High-Throughput Screening Assays for Analog Discovery
The discovery of novel therapeutic agents often relies on the ability to screen large libraries of compounds for desired biological activity. The development of high-throughput screening (HTS) assays tailored for the discovery of this compound analogs represents a significant opportunity to identify next-generation prostacyclin mimetics with improved properties.
Future research should focus on establishing robust HTS platforms based on cloned prostanoid receptors. guidetopharmacology.orgsigmaaldrich.com These assays typically utilize engineered cell lines that stably express the target receptor (e.g., the IP receptor). acs.org Receptor activation upon binding of a ligand can be detected by measuring changes in second messengers, such as cAMP for Gs-coupled receptors like the IP receptor, or by using reporter gene systems. Calcium signaling assays, sometimes employing chimeric G-proteins, can also be adapted for HTS. acs.org
These HTS assays can be used to:
Screen diverse chemical libraries for novel, non-prostanoid agonists of the IP receptor, which may offer advantages in terms of stability, oral bioavailability, and side-effect profiles. ucl.ac.uk
Perform structure-activity relationship (SAR) studies on the this compound scaffold. By systematically modifying its chemical structure and screening the resulting analogs, researchers can identify key chemical features that govern potency and selectivity for the IP receptor.
Identify compounds with biased agonism. These are ligands that preferentially activate certain downstream signaling pathways over others when binding to the same receptor. An HTS platform capable of distinguishing between, for example, cAMP-dependent and β-arrestin-dependent signaling could lead to the discovery of analogs with more targeted therapeutic effects and fewer side effects.
The ultimate goal of these HTS campaigns would be to identify lead compounds that are not only potent and selective IP receptor agonists but also possess favorable pharmacokinetic properties, making them suitable candidates for further preclinical and clinical development. ersnet.org
Q & A
Basic Research Questions
Q. What are the key physicochemical and functional distinctions between 6α-Prostaglandin I1 (6α-PGI1) and its isomer 6β-PGI1?
- Methodological Answer : Comparative studies should employ assays measuring cyclic AMP accumulation and platelet aggregation inhibition. For example, 6α-PGI1 exhibits ~10-fold lower potency than 6β-PGI1 in cyclic AMP assays using human thyroid cells and ~900-fold lower potency than native PGI2 in inhibiting ADP-induced platelet aggregation (IC50: 350 ng/ml vs. 0.4 ng/ml for PGI2) . Structural stability differences (e.g., resistance to aqueous hydrolysis) should be validated via high-performance liquid chromatography (HPLC) under physiological pH conditions .
Q. How can researchers reliably quantify 6α-PGI1 in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 6-keto-PGF1α-d4) for precision. Sample preparation must include solid-phase extraction to minimize matrix interference. Stability tests under varying pH and temperature conditions are critical due to 6α-PGI1’s susceptibility to hydrolysis .
Q. What solvent systems are optimal for dissolving 6α-PGI1 in vitro?
- Methodological Answer : 6α-PGI1 is soluble in ethanol (16.6 mg/ml), DMSO (50 mg/ml), and dimethylformamide (100 mg/ml). For cell-based assays, dilute stock solutions in PBS (pH 7.2) to ≤3.3 mg/ml. Avoid prolonged storage of aqueous solutions (>24 hours) to prevent degradation .
Advanced Research Questions
Q. How do discrepancies in receptor-binding efficacy between 6α-PGI1 and PGI2 inform experimental design for vascular studies?
- Methodological Answer : Design dose-response curves using isolated vascular tissue (e.g., rat aortic rings) to compare vasodilation potency. Note that 6α-PGI1’s 100-fold lower activity than PGI2 requires higher concentrations (1–10 µM) to elicit measurable effects. Pair functional assays with cAMP quantification to link receptor activation to downstream signaling .
Q. What strategies resolve contradictions in data on 6α-PGI1’s stability versus bioactivity?
- Methodological Answer : Use accelerated stability testing (40°C/75% RH) to assess hydrolysis rates. Concurrently, validate bioactivity via platelet-rich plasma (PRP) assays. For example, even if 6α-PGI1 is structurally stable, its reduced receptor affinity may necessitate pharmacological enhancers (e.g., phosphodiesterase inhibitors) to amplify signal detection .
Q. How can synthesis protocols for 6α-PGI1 be optimized to improve enantiomeric purity?
- Methodological Answer : Leverage asymmetric catalysis (e.g., Shi epoxidation) to control stereochemistry at the 6α position. Purify intermediates via flash chromatography and confirm enantiopurity using chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy. Gram-scale synthesis protocols from prostaglandin F2α analogs are described in recent enantioselective methodologies .
Q. What are the limitations of using 6α-PGI1 as a PGI2 analog in chronic disease models?
- Methodological Answer : While 6α-PGI1’s hydrolytic stability makes it suitable for long-term studies, its low receptor affinity may underestimate PGI2’s physiological roles. Combine 6α-PGI1 with genetic models (e.g., IP receptor knockouts) or use complementary stable analogs (e.g., carbacyclin) to validate findings .
Data Interpretation and Validation
Q. How should researchers address variability in 6α-PGI1’s potency across cell types?
- Methodological Answer : Normalize data to cell-specific receptor density using flow cytometry or radioligand binding assays. For example, NCB-20 cells show distinct adenylate cyclase activation (Kact = 4.2 µM) compared to human endothelial cells. Cross-validate results with siRNA-mediated receptor silencing .
Q. What analytical criteria ensure reproducibility in quantifying 6α-PGI1 metabolites like 6-keto-PGF1α?
- Methodological Answer : Follow FDA bioanalytical guidelines:
- Lower Limit of Quantitation (LLOQ) : ≤1 ng/ml via LC-MS/MS.
- Accuracy/Precision : ±15% deviation for inter-day assays.
- Matrix Effects : Test in plasma, urine, and tissue homogenates using standard addition methods .
Tables for Key Data
| Property | 6α-PGI1 | PGI2 | 6β-PGI1 |
|---|---|---|---|
| IC50 (Platelet Aggregation) | 350 ng/ml | 0.4 ng/ml | 42 ng/ml |
| Aqueous Stability | High | Low | Moderate |
| Solubility in DMSO | 50 mg/ml | 25 mg/ml | 60 mg/ml |
| Experimental Parameter | Recommendation |
|---|---|
| Cell-Based Assay Duration | ≤48 hours to minimize metabolite interference |
| In Vivo Dosing | 1–5 mg/kg (rodent models) with osmotic pumps |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
